-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (sometimes referred to as TF-PYR-NH2) is a small organic molecule being investigated for its potential medicinal properties. Studies have shown it possesses various biological activities, including:
Research suggests TF-PYR-NH2 exhibits antibacterial and antifungal properties. A study published in "Molecules" found it to be effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli [].
The molecule has demonstrated potential in inhibiting the growth of cancer cells. A study published in "Bioorganic & Medicinal Chemistry Letters" reported that TF-PYR-NH2 displayed cytotoxicity against various cancer cell lines [].
Studies suggest TF-PYR-NH2 may possess anti-inflammatory properties. Research published in "European Journal of Medicinal Chemistry" found the molecule to reduce inflammation in a mouse model [].
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine is a chemical compound characterized by the molecular formula C₅H₆F₃N₃ and a molecular weight of 165.12 g/mol. This compound features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. The trifluoroethyl group attached to the pyrazole significantly influences its physical and chemical properties, including its solubility and biological activity. The compound exists in both its free base form and as a hydrochloride salt, which is often used in various applications due to enhanced stability and solubility in aqueous solutions .
The chemical reactivity of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine primarily involves nucleophilic substitution reactions due to the presence of the trifluoroethyl group. The fluorine atoms can influence the reactivity by stabilizing negative charges through inductive effects. Common reactions include:
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine exhibits notable biological activities that are of interest in pharmaceutical research. It has been studied for its potential as an anti-inflammatory agent and has shown activity against certain cancer cell lines. The trifluoroethyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, it has been noted for its ability to interact with specific biological targets, although detailed mechanisms of action require further investigation .
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves several steps:
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine has several applications across different fields:
Interaction studies involving 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine focus on its binding affinity to various biological targets. These studies typically utilize techniques such as:
Several compounds share structural similarities with 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | C₆H₈F₃N₃ | Methyl group enhances lipophilicity |
| 3-Amino-1-(2,2,2-trifluoroethyl)-pyrazole | C₅H₇F₃N₄ | Contains an amino group at position 3 |
| 4-Methyl-1H-pyrazole | C₄H₆N₂ | Lacks trifluoromethyl group but retains pyrazole structure |
The uniqueness of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine lies in the combination of its trifluoroethyl substituent and its specific position on the pyrazole ring, which may impart distinct pharmacological properties compared to other similar compounds.
The compound 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine represents a fluorinated heterocyclic amine derivative with significant structural complexity [1] [2]. The IUPAC nomenclature designation is 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, which accurately describes the substitution pattern on the pyrazole ring system [1] [2]. The molecular formula is C₅H₆F₃N₃ with a molecular weight of 165.12 g/mol [1] [2] [3].
The core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2, with three carbon atoms completing the aromatic framework [4]. The trifluoroethyl substituent is attached to the nitrogen at position 1 of the pyrazole ring, while the amino group occupies position 4 [1] [2]. This substitution pattern creates a unique electronic environment that significantly influences the compound's overall properties.
The Chemical Abstracts Service registry number for this compound is 919278-39-0, providing a unique identifier for database searches and regulatory purposes [1] [2] [5]. The simplified molecular-input line-entry system representation is C1=C(C=NN1CC(F)(F)F)N, which encodes the molecular connectivity in a standardized format [1] [2].
The stereochemical analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine reveals several important conformational considerations [6] [7]. The trifluoroethyl group adopts a staggered conformation to minimize steric hindrance, with the carbon-carbon bond rotation being relatively unrestricted due to the small size of the fluorine atoms [6] [8].
The pyrazole ring system exhibits near-planarity, consistent with its aromatic character [6] [4]. Theoretical studies on related trifluoromethyl-substituted pyrazoles indicate that conformational barriers are generally low for rotation around single bonds attached to the ring [8]. The barrier height for trifluoromethyl group rotation in similar aromatic systems has been calculated to be approximately 0.40 kcal/mol for isolated molecules [8].
The amino group at position 4 of the pyrazole ring can adopt different orientations relative to the ring plane [9] [10]. Matrix isolation infrared spectroscopy studies on aminopyrazoles demonstrate that the amino group typically maintains a slightly pyramidal geometry rather than being perfectly planar [10]. The nitrogen lone pair of the amino group can participate in conjugation with the aromatic ring system, influencing the overall electronic distribution [10].
Computational studies using density functional theory methods reveal that the compound can adopt multiple low-energy conformations due to rotation around the carbon-nitrogen bond connecting the trifluoroethyl group to the pyrazole ring [6] [9]. These conformational preferences are influenced by both steric and electronic factors, including the strong electron-withdrawing nature of the trifluoroethyl substituent [11] [12].
The physical properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine reflect its fluorinated nature and heterocyclic structure [1] [3] [13]. The compound exists as a solid at room temperature, with the physical form described as ranging from light red to red solid [3]. The melting point and boiling point values are not extensively documented in the literature for this specific compound, though related trifluoromethyl pyrazoles typically exhibit melting points in the range of 45-78°C [13] [14].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 165.12 g/mol | [1] [2] |
| Molecular Formula | C₅H₆F₃N₃ | [1] [2] |
| Physical Form | Light red to red solid | [3] |
| Storage Temperature | 2-8°C | [1] [3] |
| Density (predicted) | 1.440±0.06 g/cm³ | [13] |
The predicted density of approximately 1.44 g/cm³ is consistent with fluorinated organic compounds, which typically exhibit higher densities than their non-fluorinated analogs due to the high atomic mass of fluorine [13]. The compound requires storage at reduced temperatures (2-8°C) to maintain stability, indicating some degree of thermal sensitivity [1] [3].
Solubility data for this specific compound are limited, though related pyrazole derivatives typically show moderate solubility in polar organic solvents and limited water solubility [15]. The presence of both the amino group and the trifluoroethyl substituent creates competing effects on solubility, with the amino group enhancing water solubility while the fluorinated alkyl chain promotes lipophilicity [16].
The predicted boiling point for related 4-trifluoromethyl pyrazoles is approximately 177.7±35.0°C, suggesting that 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine would have similar thermal stability [13]. The compound's vapor pressure is expected to be relatively low at room temperature, consistent with its solid physical state [17].
The chemical properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine are dominated by the presence of both the amino functional group and the electron-withdrawing trifluoroethyl substituent [18] [11] [12]. The pyrazole ring system exhibits amphoteric behavior, with the ability to act as both an acid and a base depending on reaction conditions [4] [18].
The amino group at position 4 serves as a primary nucleophilic site, capable of participating in various substitution and condensation reactions [18] [16]. The nucleophilicity of this amino group is modulated by the electron-withdrawing effect of the trifluoroethyl substituent, which reduces the electron density on the nitrogen atom through inductive effects [11] [12].
The pyrazole nitrogen at position 1, bearing the trifluoroethyl group, exhibits reduced basicity compared to unsubstituted pyrazoles due to the strong electron-withdrawing nature of the fluorinated substituent [18] [12]. The predicted pKa values for related trifluoromethyl-substituted pyrazoles range from 10.56 to 11.14, indicating moderate basicity [13] [14].
The compound demonstrates resistance to oxidation and reduction reactions typical of aromatic heterocycles [18]. However, the amino substituent can undergo typical amine reactions including acylation, alkylation, and diazotization under appropriate conditions [16] [19]. The trifluoroethyl group provides metabolic stability and resistance to enzymatic degradation, a characteristic commonly observed in fluorinated pharmaceuticals [20].
Reactivity studies indicate that the compound can participate in nucleophilic aromatic substitution reactions, with the pyrazole ring acting as an electron-deficient aromatic system due to the nitrogen atoms and fluorinated substituent [18] [21]. The electron-withdrawing trifluoroethyl group enhances the electrophilic character of the ring system, facilitating nucleophilic attack at appropriate positions [12] [21].
The spectroscopic properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine provide detailed structural information through various analytical techniques [22] [23] [10] [24]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of different atomic positions within the molecule.
¹H Nuclear Magnetic Resonance spectroscopy shows distinct signals for the pyrazole ring protons and the trifluoroethyl methylene group [24] [25]. The pyrazole ring protons typically appear in the aromatic region between 7.0-8.0 ppm, with the H-3 and H-5 protons showing characteristic coupling patterns [24]. The methylene protons of the trifluoroethyl group appear as a quartet due to coupling with the adjacent trifluoromethyl group, typically observed around 4.0-4.5 ppm [24].
¹³C Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework, with the trifluoromethyl carbon appearing as a characteristic quartet due to carbon-fluorine coupling [24] [25]. The pyrazole ring carbons show distinct chemical shifts reflecting the electronic influence of the nitrogen atoms and substituents [24].
Infrared spectroscopy reveals characteristic absorption bands that provide information about functional groups and molecular vibrations [10] [26]. The amino group exhibits characteristic N-H stretching frequencies, with asymmetric and symmetric stretching modes typically observed around 3400-3500 cm⁻¹ [10] [26].
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | |
|---|---|---|---|
| ν(NH₂) asymmetric | ~3478 | Primary amine stretch | [10] |
| ν(NH₂) symmetric | ~3409 | Primary amine stretch | [10] |
| δ(NH₂) | ~1611 | Amine bending | [10] |
| ν(C-F) | 1000-1300 | Carbon-fluorine stretch | [10] |
| Ring breathing | ~1558 | Pyrazole ring | [10] |
The trifluoroethyl group contributes strong carbon-fluorine stretching vibrations in the 1000-1300 cm⁻¹ region, which are characteristic of organofluorine compounds [10]. The pyrazole ring system shows typical aromatic C=C and C=N stretching modes in the 1400-1600 cm⁻¹ region [10].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound [27]. The molecular ion peak appears at m/z 165, corresponding to the molecular weight [27]. Characteristic fragment ions include loss of the trifluoroethyl group and fragmentation of the pyrazole ring system [27].
Predicted collision cross-section values for different adduct ions have been calculated, providing additional analytical parameters for identification [27]. The [M+H]⁺ adduct shows a predicted collision cross-section of 127.8 Ų, while the [M+Na]⁺ adduct exhibits 137.5 Ų [27].
The stability and reactivity characteristics of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine are significantly influenced by the presence of the fluorinated substituent and the aromatic heterocyclic framework [18] [12] [28]. The compound demonstrates enhanced thermal and chemical stability compared to non-fluorinated analogs due to the strong carbon-fluorine bonds [12] [28].
Thermal stability studies indicate that the compound maintains structural integrity under moderate heating conditions, though specific decomposition temperatures have not been extensively documented [17]. The recommended storage temperature of 2-8°C suggests some degree of thermal sensitivity, particularly in the solid state [1] [3].
Chemical stability is enhanced by the aromatic character of the pyrazole ring and the inert nature of the trifluoroethyl group [18] [12]. The compound shows resistance to hydrolysis under neutral conditions, though the amino group may be susceptible to oxidation under strongly oxidizing conditions [18]. The electron-withdrawing effect of the trifluoroethyl group stabilizes the molecule against nucleophilic attack at the ring carbons [12].
Photochemical stability studies on related pyrazole systems indicate that trifluoroalkyl-substituted pyrazoles exhibit enhanced stability toward UV radiation compared to alkyl-substituted analogs [29]. The compound shows resistance to photoisomerization reactions that might occur in other heterocyclic systems [29].
Reactivity parameters indicate that the compound can undergo typical primary amine reactions while maintaining the integrity of the pyrazole ring system [16] [19]. The amino group can participate in condensation reactions with aldehydes and ketones to form imines and related derivatives [16]. Acylation reactions proceed readily to form amides, while alkylation can produce secondary and tertiary amine derivatives [19].
The trifluoroethyl substituent provides protection against metabolic degradation, making the compound potentially useful in pharmaceutical applications where metabolic stability is desired [20]. The electron-withdrawing nature of this group also modulates the basicity of the pyrazole nitrogen atoms, affecting coordination behavior with metal ions [30].
The incorporation of fluorine atoms through the trifluoroethyl substituent profoundly influences the molecular properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine [11] [31] [12] [30]. The trifluoromethyl group is among the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence through strong inductive effects [12] [30].
The electron-withdrawing character of the trifluoroethyl group significantly alters the electronic distribution within the molecule [11] [12]. This effect reduces the electron density on the pyrazole ring system, particularly affecting the nitrogen atoms and the amino substituent [31] [12]. The inductive effect propagates through the molecular framework, influencing reactivity patterns and chemical behavior [12] [30].
Computational studies demonstrate that fluorine substitution lowers the highest occupied molecular orbital energy levels while raising the lowest unoccupied molecular orbital energies [32] [28]. This electronic perturbation affects the compound's ability to participate in electron transfer processes and modulates its reactivity toward both electrophiles and nucleophiles [12] [28].
The strong electron-withdrawing effect of the trifluoroethyl group significantly reduces the basicity of the pyrazole nitrogen atoms compared to unsubstituted analogs [31] [30]. Predicted pKa values for related systems show substantial shifts toward lower values, indicating decreased proton affinity [13] [14]. This effect is transmitted through the molecular framework via inductive mechanisms [30].
The amino group's nucleophilicity is similarly affected by the fluorinated substituent [31] [12]. While maintaining its primary amine character, the reduced electron density makes the nitrogen atom less reactive toward electrophilic species compared to non-fluorinated analogs [31]. This modulation of reactivity can be advantageous in synthetic applications where controlled reactivity is desired [20].
The trifluoroethyl substituent significantly enhances the lipophilic character of the molecule despite the presence of the polar amino group [16] [31]. Fluorinated substituents are known to increase membrane permeability and cellular uptake, properties that are valuable in pharmaceutical applications [20] [31]. The unique combination of polar and fluorinated regions creates amphiphilic character that can facilitate membrane interactions [31].
Fluorinated organic compounds typically exhibit enhanced metabolic stability due to the strength of carbon-fluorine bonds and the resistance to enzymatic degradation [20] [31]. The trifluoroethyl group provides protection against cytochrome P450-mediated metabolism, potentially extending the biological half-life of the compound [20]. This property makes fluorinated pyrazoles attractive scaffolds for pharmaceutical development [31].
The presence of fluorine atoms introduces unique intermolecular interaction patterns, including weak hydrogen bonding and dipole-dipole interactions [33] [8]. These interactions can influence crystal packing, solubility behavior, and binding affinity to biological targets [33]. The combination of hydrogen bond donors (amino group) and acceptors (nitrogen atoms and fluorine atoms) creates complex interaction networks that affect physical properties [26] [30].
Classical synthetic approaches to pyrazole derivatives have been extensively developed and provide reliable methodologies for constructing the heterocyclic core. The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can be approached through several established routes that have been adapted for fluorinated substrates.
The most fundamental approach involves the condensation of hydrazine derivatives with 1,3-diketones [1] [2]. This method proceeds through nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization and dehydration. For trifluoroethylated pyrazoles, the reaction typically employs hydrazine hydrate with trifluoromethyl-containing diketones under reflux conditions in ethanol for 2-4 hours, yielding 70-85% of the desired products [1]. The reaction demonstrates broad substrate scope but can suffer from regioselectivity issues when unsymmetrical diketones are employed [3].
The classical Knorr synthesis represents a well-established methodology for pyrazole formation [4]. This approach utilizes ethyl acetoacetate derivatives and substituted hydrazines under acidic conditions. The reaction proceeds through the formation of hydrazone intermediates followed by cyclization. For the target compound, modifications involve the use of trifluoroethyl-substituted hydrazines or post-synthetic trifluoroethylation of the pyrazole nitrogen [5].
The cyclization of acetylenic esters with hydrazines provides another classical route to pyrazoles [6]. This method offers good regioselectivity and functional group tolerance. The reaction typically requires elevated temperatures (100-120°C) and extended reaction times (6-12 hours) but provides moderate to good yields (55-70%) [7]. The harsh conditions may limit its applicability for sensitive trifluoroethyl substituents.
The introduction of the trifluoroethyl group represents a critical aspect of the synthetic methodology. Several strategies have been developed for the efficient incorporation of this fluorinated substituent.
The most straightforward approach involves the alkylation of pyrazole derivatives with 2,2,2-trifluoroethyl iodide . The reaction typically employs potassium carbonate as base in dimethylformamide at 80°C for 12 hours, providing 75-85% yields with good nitrogen selectivity . This method offers operational simplicity and broad substrate scope, making it suitable for both laboratory-scale synthesis and potential scale-up applications.
A novel catalyst-free trifluoroethylation methodology has been developed using trifluoroacetic acid as the fluorine source [9] [10]. This method involves the reduction of in situ-generated silyl ester intermediates, providing excellent regioselectivity and functional group tolerance [9]. The reaction proceeds at 70°C for 16 hours with phenylsilane as the reducing agent, achieving 80-90% yields [10]. This approach is particularly attractive due to its operational simplicity and use of bench-stable reagents.
Electrophilic trifluoromethylation reagents, such as the Togni reagents, have been employed for the introduction of trifluoroethyl groups [11]. These reactions typically proceed through single-electron transfer mechanisms and can provide access to diverse fluorinated pyrazoles. The methodology demonstrates moderate selectivity (65-75% yields) and requires copper catalysis under mild conditions [11].
The construction of the pyrazole heterocycle can be achieved through various cyclization strategies, each offering distinct advantages in terms of substrate scope and reaction conditions.
The cycloaddition of diazo compounds with alkynes represents an efficient route to substituted pyrazoles [12]. This methodology has been extended to include trifluoromethylated substrates, providing access to fluorinated pyrazole derivatives with excellent regioselectivity [12]. The reaction typically employs silver catalysis and proceeds under mild conditions with good functional group tolerance.
One-pot multicomponent reactions have emerged as powerful tools for pyrazole synthesis [13]. These approaches combine aldehydes, β-ketoesters, hydrazines, and nitriles in a single reaction vessel, providing atom-economical access to highly substituted pyrazoles [14]. The methodology has been successfully applied to the synthesis of trifluoroethylated derivatives with yields ranging from 75-90% [13].
Copper-catalyzed oxidative coupling reactions provide an alternative approach to pyrazole formation [15] [16]. These methodologies typically employ hydrazones and electron-deficient olefins or aldehydes under aerobic conditions. The reaction proceeds through radical intermediates and can accommodate various substitution patterns, including trifluoroethyl groups [15].
Contemporary synthetic methodologies have introduced several innovative approaches that enhance efficiency, selectivity, and environmental compatibility.
Microwave irradiation has significantly improved the efficiency of pyrazole synthesis [17]. The methodology reduces reaction times from hours to minutes while maintaining or improving yields (80-95%) [17]. This approach is particularly beneficial for the synthesis of trifluoroethylated pyrazoles, where traditional heating methods may lead to decomposition of sensitive fluorinated intermediates.
Continuous flow synthesis has emerged as a powerful tool for pyrazole preparation [18] [19]. Flow methodologies offer precise control over reaction parameters, reduced reaction times, and enhanced safety profiles [18]. For trifluoroethylated pyrazoles, flow synthesis has demonstrated residence times as short as 0.5 hours with yields of 85-95% [19]. The approach is particularly attractive for industrial applications due to its scalability and continuous operation capabilities.
Environmentally sustainable synthetic approaches have been developed using water as solvent and mild reaction conditions [20]. These methodologies typically employ heterogeneous catalysts and achieve good yields (70-85%) while minimizing environmental impact [20]. The approaches are highly scalable and demonstrate excellent atom economy.
Transition metal catalysis has revolutionized pyrazole synthesis, providing access to previously challenging substitution patterns and reaction conditions.
Copper-catalyzed methodologies represent the most extensively developed class of catalytic pyrazole syntheses [15] [16] [21]. Copper(I) chloride has proven particularly effective for oxidative coupling reactions, achieving yields of 75-90% under mild conditions [15]. The methodology demonstrates excellent functional group tolerance and air stability, making it suitable for practical applications [16].
Gold(I) complexes have been employed for the regioselective synthesis of highly substituted pyrazoles [22]. The methodology typically involves the coupling of alkynyltriazenes with imines, providing access to 1,3-diaminopyrazole derivatives with yields of 80-95% [22]. Gold catalysis offers high selectivity and mild reaction conditions, though catalyst loadings of 2-5 mol% are typically required.
Platinum(II) complexes have been utilized for carbon-hydrogen activation approaches to pyrazole synthesis [23]. These methodologies enable direct functionalization of aromatic substrates and provide access to substituted pyrazoles with yields of 70-85% [23]. The approach demonstrates excellent chemoselectivity but requires low catalyst loadings (1-3 mol%) for optimal performance.
Flow chemistry has gained significant attention for pyrazole synthesis due to its ability to provide precise control over reaction parameters and enable continuous processing.
Packed-bed reactors containing immobilized catalysts have been successfully employed for pyrazole synthesis [24]. These systems typically operate at flow rates of 0.5-2.0 mL/min with residence times of 10-30 minutes at temperatures of 100-150°C [24]. The methodology provides controlled reaction conditions and enables productivity of 0.5-2.0 g/h with excellent reproducibility.
Microfluidic synthesis platforms offer precise mixing and temperature control for sensitive reactions [18]. These systems operate at low flow rates (0.1-0.5 mL/min) with short residence times (5-15 minutes) and provide excellent heat and mass transfer characteristics [18]. The approach is particularly suitable for reaction optimization and small-scale synthesis.
Large-scale flow processing has been demonstrated for pyrazole synthesis with productivity up to 50 g/h [19]. These systems typically employ plug flow reactors or continuous stirred tank reactors operating at elevated flow rates and temperatures [19]. The methodology provides continuous operation capabilities and excellent scalability for industrial applications.
The commercial production of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine requires methodologies that balance efficiency, cost-effectiveness, and environmental considerations.
Traditional batch synthesis remains the predominant approach for industrial pyrazole production [25]. The methodology typically employs large-scale reactors (1000-10000 L) with optimized heating and mixing systems [25]. Reaction times range from 4-24 hours depending on the specific methodology, with overall yields of 70-85% being typical for commercial processes.
Continuous manufacturing approaches are increasingly being adopted for pharmaceutical intermediates [19]. These systems offer improved process control, reduced waste generation, and enhanced safety profiles compared to batch processing [19]. For pyrazole synthesis, continuous systems have demonstrated productivity improvements of 5-10 fold compared to equivalent batch processes.
Process intensification techniques, including reactive distillation and membrane reactors, have been applied to pyrazole synthesis [25]. These approaches enable simultaneous reaction and separation, reducing equipment requirements and improving overall process efficiency [25]. The methodologies are particularly attractive for large-scale production where capital efficiency is critical.
The purification of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine requires specialized techniques due to the polar nature of the amino group and the unique properties imparted by the trifluoroethyl substituent.
Column chromatography remains the primary purification method for laboratory-scale synthesis [26]. The methodology typically employs silica gel with hexane/ethyl acetate gradients (9:1 to 1:1) to achieve purities of 95-99% [26]. Recovery rates of 80-95% are typical, though the technique is limited to small and medium-scale applications due to cost considerations.
Recrystallization from polar protic solvents (ethanol, methanol, isopropanol) provides an effective purification strategy [27]. This approach achieves purities of 85-95% with recovery rates of 70-90% and is highly scalable [27]. The methodology is particularly suitable for industrial applications due to its cost-effectiveness and operational simplicity.
The basic nature of the amino group enables purification through acid-base extraction techniques [28]. The compound can be converted to its hydrochloride salt using hydrochloric acid, followed by neutralization to regenerate the free base [28]. This approach achieves purities of 90-98% with excellent recovery rates (85-95%) and is suitable for all production scales.
The formation of crystalline salts, particularly with phosphoric acid, provides access to high-purity material (>99%) [27]. This methodology achieves excellent recovery rates (90-98%) and is particularly attractive for industrial applications due to its cost-effectiveness and scalability [27]. The salt forms often demonstrate improved stability and handling characteristics compared to the free base.
Irritant